molecular formula C11H16ClNO2 B1447925 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 63905-67-9

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1447925
CAS RN: 63905-67-9
M. Wt: 229.7 g/mol
InChI Key: QPBAENLXKAWWOO-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of isoquinoline alkaloid . It is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core, which is a common feature in many isoquinoline alkaloids . This core is modified with methoxy groups at the 5 and 6 positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

Analgesic and Anti-Inflammatory Effects of Isoquinoline Derivatives 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic and anti-inflammatory effects. In studies, this compound showed a pronounced anti-inflammatory effect at specific dosages, outperforming diclofenac sodium, a common anti-inflammatory drug (Rakhmanova et al., 2022).

Local Anesthetic Activity and Acute Toxicity

Local Anesthetic Properties and Toxicity Analysis In a study evaluating the local anesthetic activity and acute toxicity of isoquinoline derivatives, it was found that compounds including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated high local anesthetic activity. These compounds, in certain concentrations, were more effective than lidocaine, a widely used anesthetic, and exhibited a range of toxicity levels, with some being significantly safer than others (Azamatov et al., 2023).

Antiglioma Agents

Antiglioma Activity of Tetrahydroisoquinoline Analogs Research into the antiglioma activity of tetrahydroisoquinoline (THI) analogs identified certain compounds, such as 6,8-dimethoxy-1-(2'-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, as potential treatments. These compounds showed significant potency and selectivity against rat glioma cells compared to other cell types (Patil et al., 2010).

Synthesis and Chemical Analysis

Synthesis of Isoquinoline Derivatives Various studies have focused on synthesizing and analyzing derivatives of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline. For instance, the synthesis and evaluation of various isoquinoline analogs have been conducted to explore their potential as pharmaceutical agents. These studies have revealed insights into the structural and chemical properties of these compounds (Chan et al., 2006).

Psychopharmacological Activity

Evaluation of Psychopharmacological Properties Research on 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline revealed sedative-anxiolytic properties at certain dosages. This study indicates the potential application of isoquinoline derivatives in the field of psychopharmacology (Sanoev, 2022).

Biochemical Analysis

Biochemical Properties

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The compound acts as a substrate for these enzymes, leading to the formation of various metabolites. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as cyclic adenosine monophosphate and protein kinase A, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit monoamine oxidase, resulting in increased levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and potency. Long-term exposure to the compound can result in alterations in cellular processes, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments. These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression and protein synthesis. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism and its effects on cellular processes .

properties

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBAENLXKAWWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNCC2)C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980887
Record name 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63905-67-9
Record name 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of tert-butyl 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (800 mg, 2.73 mmol, 1.00 equiv) in methanol (15 mL) and hydrogen chloride (4 mL). The resulting solution was stirred for 5 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was diluted with 5 mL of water. The resulting mixture was extracted with 3×30 mL of ethyl acetate and the aqueous layer combined. The mixture was concentrated under vacuum. This resulted in 500 mg (80%) of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white solid. MS (ESI) m/z 194 ([M+H]+).
Name
tert-butyl 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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